molecular formula C15H17Cl2NO2S B115178 (+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL CAS No. 141109-18-4

(+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL

Cat. No. B115178
M. Wt: 346.3 g/mol
InChI Key: ZXANKCFSGFEBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215005B1

Procedure details

In 40 ml of methanol under cooling 11.5 ml (0.215 mol) of 100% sulfuric acid is dissolved, the solution is heated under reflux conditions for 30 minutes, then after cooling, to room temperature 12.4 g (0.042 mol) of dextrorotatory [2-(2-thienyl)ehylamino](2-chlorophenyl)acetamide is added and the mixture is heated under reflux for 6-7 hours, till the end of the reaction. Methanol is distilled off in vacuo, to the residue 75 ml of 1,2-dichloroethane and 75 ml of water are added, the mixture is shaken well and the phases are separated. The aqueous phase is extracted with 2×20 ml of 1,2-dichloroethane, the unified organic phase is extracted with 50 ml of 5% sodium hydroxide solution then with 50 ml of water, dried over anhydrous sodium sulfate. The drying material is filtered off and 1.5 g (0.041 mol) of dry hydrogen chloride gas is introduced under cooling into the solution. The precipitated crystalline product is filtered off, washed with 1,2-dichloroethane and dried. Weight: 12.1 g, mp.: 185-186° C. (decomposition), [α]22D=+107°. Yield: 83%. Optical purity: in general 99-100%.
Name
[2-(2-thienyl)ehylamino](2-chlorophenyl)acetamide
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH2:11][CH2:12][NH:13][CH:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:24])[C:15](N)=[O:16].[ClH:25].[CH3:26][OH:27]>>[ClH:24].[CH3:26][O:27][C:15](=[O:16])[CH:14]([NH:13][CH2:12][CH2:11][C:7]1[S:6][CH:10]=[CH:9][CH:8]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:25] |f:4.5|

Inputs

Step One
Name
[2-(2-thienyl)ehylamino](2-chlorophenyl)acetamide
Quantity
12.4 g
Type
reactant
Smiles
S1C(=CC=C1)CCNC(C(=O)N)C1=C(C=CC=C1)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
11.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated under reflux conditions for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6-7 hours, till the end of the reaction
Duration
6.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
Methanol is distilled off in vacuo, to the residue 75 ml of 1,2-dichloroethane and 75 ml of water
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 2×20 ml of 1,2-dichloroethane
EXTRACTION
Type
EXTRACTION
Details
the unified organic phase is extracted with 50 ml of 5% sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 50 ml of water, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying material is filtered off
TEMPERATURE
Type
TEMPERATURE
Details
under cooling into the solution
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline product is filtered off
WASH
Type
WASH
Details
washed with 1,2-dichloroethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.COC(C(C1=C(C=CC=C1)Cl)NCCC=1SC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.